3,3'-(Propylazanediyl)di(propan-1-ol)
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Overview
Description
3,3’-(Propylazanediyl)di(propan-1-ol) is an organic compound with the molecular formula C6H15NO2This compound is characterized by the presence of two hydroxyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-(Propylazanediyl)di(propan-1-ol) can be synthesized through a two-step process:
Reaction of Propionaldehyde with Ammonia: Propionaldehyde reacts with ammonia to form 3-aminopropanal.
Reduction of 3-aminopropanal: The intermediate 3-aminopropanal is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield 3,3’-(Propylazanediyl)di(propan-1-ol).
Industrial Production Methods
In industrial settings, the production of 3,3’-(Propylazanediyl)di(propan-1-ol) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propylazanediyl)di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Propanal and propanoic acid.
Reduction: Propylamine.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,3’-(Propylazanediyl)di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-(Propylazanediyl)di(propan-1-ol) involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Amine Group: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
3,3’-Iminobis(1-propanol): Similar structure but with an imine group instead of an amine group.
3-(3-Hydroxypropylamino)propan-1-ol: Another name for the same compound.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and two amine groups
Uniqueness
3,3’-(Propylazanediyl)di(propan-1-ol) is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
144205-48-1 |
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Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[3-hydroxypropyl(propyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-2-5-10(6-3-8-11)7-4-9-12/h11-12H,2-9H2,1H3 |
InChI Key |
TZURNNTVLKQXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCO)CCCO |
Origin of Product |
United States |
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